Molecular Weight and Formula Distinction from 4-(Trifluoromethoxy)cyclohexan-1-one
1-Methylene-4-(trifluoromethoxy)cyclohexane (C₈H₁₁F₃O, MW 180.17) differs fundamentally from the ketone analog 4-(trifluoromethoxy)cyclohexan-1-one (C₇H₉F₃O₂, MW 182.14) in both molecular composition and functional group identity. The target compound contains a reactive methylene (C=CH₂) moiety enabling alkene-based transformations (e.g., hydroboration, epoxidation, cross-coupling), whereas the comparator contains a carbonyl group that dictates distinct reactivity pathways and hydrogen-bonding behavior . The difference in molecular weight (Δ = 1.97 g/mol) and elemental composition (one additional carbon, two additional hydrogens, one less oxygen) has significant downstream implications for reaction stoichiometry, purification, and final product properties in multi-step syntheses.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C₈H₁₁F₃O; MW 180.17 g/mol |
| Comparator Or Baseline | 4-(Trifluoromethoxy)cyclohexan-1-one (CAS not specified herein): C₇H₉F₃O₂; MW 182.14 g/mol |
| Quantified Difference | Δ MW = 1.97 g/mol; Target contains methylene vs. comparator contains ketone |
| Conditions | Calculated molecular weight based on atomic masses |
Why This Matters
Procurement of the correct molecular scaffold with the appropriate functional group (methylene vs. ketone) is essential for synthetic route fidelity and downstream reaction compatibility.
